molecular formula C15H14FNOS B5154827 N-(4-fluoro-2-methylphenyl)-2-(phenylsulfanyl)acetamide

N-(4-fluoro-2-methylphenyl)-2-(phenylsulfanyl)acetamide

Cat. No.: B5154827
M. Wt: 275.3 g/mol
InChI Key: WVRNVUIZRROINV-UHFFFAOYSA-N
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Description

N-(4-fluoro-2-methylphenyl)-2-(phenylsulfanyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a fluorine atom, a methyl group, and a phenylsulfanyl group attached to the acetamide backbone

Preparation Methods

The synthesis of N-(4-fluoro-2-methylphenyl)-2-(phenylsulfanyl)acetamide typically involves the reaction of 4-fluoro-2-methylaniline with phenylsulfanylacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

N-(4-fluoro-2-methylphenyl)-2-(phenylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(4-fluoro-2-methylphenyl)-2-(phenylsulfanyl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions. Its structural features make it a potential candidate for probing biological systems.

    Medicine: Research is being conducted to explore its potential as a pharmaceutical agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-fluoro-2-methylphenyl)-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and phenylsulfanyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(4-fluoro-2-methylphenyl)-2-(phenylsulfanyl)acetamide can be compared with other similar compounds, such as:

    N-(4-fluorophenyl)-2-(phenylsulfanyl)acetamide: Lacks the methyl group, which may affect its reactivity and binding properties.

    N-(4-methylphenyl)-2-(phenylsulfanyl)acetamide: Lacks the fluorine atom, which may influence its chemical stability and biological activity.

    N-(4-fluoro-2-methylphenyl)-2-(methylsulfanyl)acetamide: Contains a methylsulfanyl group instead of a phenylsulfanyl group, which may alter its chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(4-fluoro-2-methylphenyl)-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNOS/c1-11-9-12(16)7-8-14(11)17-15(18)10-19-13-5-3-2-4-6-13/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVRNVUIZRROINV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)CSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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